Dianion Intermediate Stability: 5-Methoxy vs. 6-Methoxy vs. 7-Methoxy Benzofuran-2-carboxylic Acids
Direct comparison of dianion intermediate stability among regioisomeric methoxybenzofuran-2-carboxylic acids reveals that the 5-methoxy derivative (13a) generates a dianion (14a) that is sufficiently stable at –90 °C to undergo trapping by aldehydes [1]. In marked contrast, the 6-methoxy isomer (13b) produces dianion (14b) that undergoes rapid furan ring opening before trapping can occur, even at very low temperatures [1]. The 7-methoxy isomer (13c) also yields a stable dianion (14c) comparable to the 5-methoxy derivative [1].
| Evidence Dimension | Dianion intermediate stability and synthetic utility |
|---|---|
| Target Compound Data | Stable dianion (14a) at ≤–90 °C, trappable by aldehydes |
| Comparator Or Baseline | 6-Methoxy isomer (13b): rapid ring opening, untrappable; 7-Methoxy isomer (13c): stable dianion (14c) comparable to 5-methoxy |
| Quantified Difference | 5-Methoxy and 7-methoxy isomers yield synthetically useful dianions; 6-methoxy isomer yields no trappable dianion due to immediate decomposition |
| Conditions | Lithium di-isopropylamide (LDA) in THF at –90 °C; trapping with aldehydes |
Why This Matters
The 5-methoxy substitution pattern is essential for accessing 2-functionalized benzofuran derivatives via dianion chemistry; the 6-methoxy isomer is synthetically non-viable for this pathway.
- [1] Buttery, C. D., Knight, D. W., & Nott, A. P. (1984). The generation and synthetic utility of dianions derived from benzofurancarboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 2839-2843. View Source
